Topic: Synthesis and Characterization of 1-(3-Sulphonatopropyl)-2-vinylpyridinium
Topic: Synthesis and Characterization of 1-(3-Sulphonatopropyl)-2-vinylpyridinium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Zwitterionic Monomers
In the landscape of advanced materials and polymer chemistry, zwitterionic compounds, particularly those designed as polymerizable monomers, represent a cornerstone of innovation. 1-(3-Sulphonatopropyl)-2-vinylpyridinium, a sulfobetaine-based monomer, is a prime example of this class. Its unique molecular architecture, containing both a cationic pyridinium ring and an anionic sulfonate group, imparts a distinct zwitterionic character.[1] This structure is not merely a chemical curiosity; it is the foundation for creating polymers with sophisticated properties such as exceptional hydrophilicity, biocompatibility, and stimuli-responsive behavior. This guide provides a comprehensive, field-proven perspective on the synthesis of this monomer and the rigorous characterization required to validate its structure and purity, ensuring its suitability for downstream applications in areas ranging from biomedical devices to advanced coatings.[1][2][3]
The Synthesis Pathway: A Deliberate Approach to Quaternization
The synthesis of 1-(3-Sulphonatopropyl)-2-vinylpyridinium is achieved through a classic quaternization reaction. This process involves the nucleophilic attack of the nitrogen atom in the 2-vinylpyridine ring on the electrophilic carbon of 1,3-propanesultone.[1][2] This reaction is elegant in its simplicity but requires careful control to ensure high yield and purity.
Mechanistic Rationale and Experimental Design
The core of the synthesis is an S_N_2 reaction where the lone pair of electrons on the pyridine nitrogen atom attacks the terminal carbon of the 1,3-propanesultone, leading to the cleavage of the C-O bond and the opening of the sultone's cyclic ester structure.[4]
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Choice of Reactants :
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2-Vinylpyridine : This serves as the foundational structure, providing the polymerizable vinyl group and the nucleophilic nitrogen center for the quaternization reaction.
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1,3-Propanesultone : This is a highly efficient alkylating agent. Its strained four-membered ring makes it susceptible to nucleophilic attack, and upon ring-opening, it directly installs the propyl sulfonate group, creating the desired zwitterionic structure in a single, atom-economical step.[4][5]
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Solvent Selection : The choice of solvent is critical. A polar aprotic solvent, such as acetonitrile , is ideal.[2] It effectively dissolves both the nonpolar 2-vinylpyridine and the polar 1,3-propanesultone, facilitating reactant interaction. Its aprotic nature ensures it does not participate in the reaction, preventing the formation of unwanted byproducts that could occur with protic solvents like water or alcohols.
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Reaction Conditions :
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Temperature : The reaction is typically conducted at a moderately elevated temperature, for instance, 60 °C.[2] This provides sufficient thermal energy to overcome the activation barrier of the reaction, ensuring a practical reaction rate. Excessively high temperatures are avoided to prevent the potential for auto-polymerization of the vinyl-containing reactant or product.
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Inert Atmosphere : Purging the reaction vessel with an inert gas like nitrogen is a crucial step.[2] This displaces oxygen, which could otherwise lead to oxidative side reactions or interfere with radical-sensitive species, thereby ensuring the integrity of the reactants and the final product.
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Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Synthesis workflow for 1-(3-Sulphonatopropyl)-2-vinylpyridinium.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of sulfobetaine vinylpyridines.[2]
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Preparation : In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-vinylpyridine (5 mL) and 1,3-propanesultone (4.76 mL) in acetonitrile (50 mL).
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Inerting : Seal the flask with a rubber septum and purge the system with dry nitrogen gas for 20 minutes to establish an inert atmosphere.
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Reaction : Place the flask in a preheated oil bath at 60 °C and stir the mixture vigorously.
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Incubation : Continue the reaction under these conditions for 24 hours. A pale-yellow solid is expected to precipitate out of the solution as the product is formed.
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Isolation : After 24 hours, cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.
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Purification : To remove any unreacted starting materials and impurities, wash the collected solid thoroughly with diethyl ether. This is a critical step as the zwitterionic product is insoluble in diethyl ether, while the starting materials are soluble. Stir the product in diethyl ether twice, for at least eight hours each time, to ensure complete purification.
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Drying : After the final wash, filter the product and dry it in a vacuum oven at 40 °C for 24 hours to yield the final, pure 1-(3-Sulphonatopropyl)-2-vinylpyridinium monomer. A yield of approximately 79% can be expected.[2]
Comprehensive Characterization: Validating Molecular Identity and Purity
Rigorous characterization is non-negotiable. It confirms the successful synthesis of the target molecule and establishes its purity, which is paramount for its performance in subsequent polymerization reactions.
Spectroscopic Analysis
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
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¹H NMR : The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. Key expected signals include:
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Vinyl Protons : Three distinct signals in the olefinic region (typically δ 5.5-7.0 ppm), corresponding to the three protons of the vinyl group (-CH=CH₂). Their characteristic splitting patterns (doublet of doublets) are definitive proof of the vinyl group's presence.
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Pyridinium Ring Protons : A set of aromatic signals (typically δ 7.5-9.0 ppm) corresponding to the protons on the pyridinium ring. These signals are shifted downfield compared to the starting 2-vinylpyridine due to the electron-withdrawing effect of the positively charged nitrogen.
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Propyl Chain Protons : Three multiplets corresponding to the three methylene (-CH₂-) groups of the sulfonatopropyl chain, typically appearing between δ 2.0 and 5.0 ppm.
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¹³C NMR : The carbon NMR spectrum confirms the carbon skeleton of the molecule. The disappearance of the C=O signal from 1,3-propanesultone and the appearance of signals corresponding to the pyridinium ring carbons, the vinyl carbons, and the three distinct carbons of the propyl chain validate the structure.
2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the key functional groups present in the synthesized compound.
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Causality of Peaks : The presence of specific absorption bands confirms the molecular structure.
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S=O Stretching : Strong absorption bands around 1040 cm⁻¹ and 1180 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the sulfonate group (SO₃⁻), confirming the successful ring-opening of the sultone.
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C=C and C=N Stretching : Vibrations in the 1600-1650 cm⁻¹ region correspond to the stretching of the vinyl C=C double bond and the C=N bonds within the aromatic pyridinium ring.
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C-H Stretching : Peaks around 3000-3100 cm⁻¹ (aromatic and vinyl C-H) and 2850-2950 cm⁻¹ (aliphatic C-H from the propyl chain) will also be present.
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Physical and Chemical Data Summary
Quantitative data provides a clear benchmark for the synthesized product. The following table summarizes the essential properties of 1-(3-Sulphonatopropyl)-2-vinylpyridinium.
| Property | Value / Observation | Source(s) |
| IUPAC Name | 3-(2-ethenylpyridin-1-ium-1-yl)propane-1-sulfonate | [1][6] |
| CAS Number | 6613-64-5 | [1][6] |
| Molecular Formula | C₁₀H₁₃NO₃S | [1][7] |
| Molecular Weight | 227.28 g/mol | [1][6][7] |
| Appearance | White to light yellow powder/solid | [2][7] |
| Melting Point | ~220-263 °C (with decomposition) | [7] |
| Solubility | Soluble in water | [1][7] |
| Key FT-IR Peaks | ~1040, 1180 cm⁻¹ (S=O); ~1630 cm⁻¹ (C=C, C=N) | [6] |
| ¹H NMR Signals | Vinyl, Pyridinium, and Propyl chain protons confirmed |
Application in Polymer Science: A Gateway to Functional Materials
The primary utility of 1-(3-Sulphonatopropyl)-2-vinylpyridinium is its role as a zwitterionic monomer for the synthesis of advanced polymers, often referred to as poly(sulfobetaines).
Polymerization Potential
The presence of the vinyl group allows this monomer to readily participate in various polymerization reactions, most commonly free radical polymerization .[1][8] This method is robust and compatible with the zwitterionic nature of the monomer, allowing for its homopolymerization or its copolymerization with other vinyl monomers to tailor the final properties of the material.[2][8]
Caption: Free radical polymerization of the zwitterionic monomer.
Properties of Derived Polymers
Polymers incorporating this monomer exhibit a range of desirable properties stemming directly from its zwitterionic structure:
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Antifouling Surfaces : The highly hydrated layer formed around the zwitterionic groups provides a physical and energetic barrier to protein adsorption and cell adhesion, making these polymers excellent candidates for anti-biofouling coatings on medical devices and marine equipment.[2]
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Stimuli-Responsive Behavior : The solubility and conformation of these polymers can change in response to variations in the ionic strength of the surrounding solution, a phenomenon known as the "anti-polyelectrolyte" effect. This enables their use in smart hydrogels, sensors, and controlled drug delivery systems.[1]
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Adhesion and Surface Modification : The ionic nature of the monomer enhances the adhesive properties of polymers, particularly on polar surfaces.[1]
Safety and Handling
As with any chemical synthesis, adherence to safety protocols is mandatory.
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Hazards : 1-(3-Sulphonatopropyl)-2-vinylpyridinium is classified as harmful if swallowed and may cause an allergic skin reaction. It is also considered harmful to aquatic life with long-lasting effects.[6]
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Precautions : Always handle this chemical in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
1-(3-Sulphonatopropyl)-2-vinylpyridinium is a versatile and valuable monomer whose synthesis, while straightforward, demands precision and a thorough understanding of the underlying chemical principles. The detailed characterization outlined in this guide is essential for ensuring the quality and reliability of the monomer for its intended applications. The unique properties it imparts to polymers underscore its importance in the ongoing development of next-generation materials for the biomedical, pharmaceutical, and materials science industries.
References
- 1-(3-Sulphonatopropyl)-2-vinylpyridinium - 6613-64-5. Vulcanchem.
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- Protected Poly(3-sulfopropyl methacrylate) Copolymers: Synthesis, Stability, and Orthogonal Deprotection | ACS Polymers Au.
- 1-(2-HYDROXY-3-SULFOPROPYL)-PYRIDINIUM BETAINE.
- Poly(vinyl pyridine)
- 1-(3-SULFOPROPYL)-2-VINYLPYRIDINIUM BETAINE | 6613-64-5. ChemicalBook.
- 1-(3-Sulfopropyl)-2-vinylpyridinium Hydroxide Inner Salt 6613-64-5. TCI Chemicals.
- 1-(3-Sulfopropyl)-2-vinylpyridinium Hydroxide Inner Salt | 6613-64-5. TCI Chemicals.
- Process for the preparation of 1-(3-sulphopropyl)-pyridinium-betaine.
- Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Polymer Chemistry (RSC Publishing).
- (PDF) Reactions with propanesultone _(1,3).
- Synthesis and characterization of poly (4-vinylpyridine) as a zwitterionic polymer | Request PDF.
- Work-up of SN2 reaction with 1,3-propane sultone. Chemistry Stack Exchange.
- Structures and Synthesis of Zwitterionic Polymers. MDPI.
- 1,3-Propane sultone. Wikipedia.
- Reactions with 1.3 propane sultone for the synthesis of cation-exchange membranes. European polymer journal.
Sources
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